molecular formula C7H9IN2O2 B2840864 Methyl 1-ethyl-3-iodopyrazole-4-carboxylate CAS No. 1946817-23-7

Methyl 1-ethyl-3-iodopyrazole-4-carboxylate

Cat. No.: B2840864
CAS No.: 1946817-23-7
M. Wt: 280.065
InChI Key: ACHSMXUMNYADRK-UHFFFAOYSA-N
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Description

Methyl 1-ethyl-3-iodopyrazole-4-carboxylate is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of an iodine atom at the 3-position and a carboxylate ester group at the 4-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-ethyl-3-iodopyrazole-4-carboxylate typically involves the iodination of a pyrazole precursor. One common method is the reaction of 1-ethyl-3-methylpyrazole with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentration, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-ethyl-3-iodopyrazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura or Sonogashira coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol under inert atmosphere.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like 1-ethyl-3-azidopyrazole-4-carboxylate or 1-ethyl-3-thiolpyrazole-4-carboxylate.

    Oxidation Products: Compounds with higher oxidation states, such as pyrazole-4-carboxylic acid derivatives.

    Reduction Products: Reduced forms like pyrazoline derivatives.

    Coupling Products: Biaryl or alkenyl derivatives formed through carbon-carbon bond formation.

Scientific Research Applications

Methyl 1-ethyl-3-iodopyrazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds, such as enzyme inhibitors or receptor modulators.

    Medicine: Explored for its role in the synthesis of drug candidates targeting various diseases, including cancer, inflammation, and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of Methyl 1-ethyl-3-iodopyrazole-4-carboxylate depends on its specific application and the target molecule it interacts with. In general, the compound can act as a precursor to bioactive molecules that interact with biological targets, such as enzymes, receptors, or nucleic acids. The iodine atom and carboxylate ester group play crucial roles in its reactivity and binding affinity, influencing the overall biological activity of the derived compounds.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-ethyl-3-bromopyrazole-4-carboxylate: Similar structure but with a bromine atom instead of iodine.

    Methyl 1-ethyl-3-chloropyrazole-4-carboxylate: Contains a chlorine atom instead of iodine.

    Methyl 1-ethyl-3-fluoropyrazole-4-carboxylate: Features a fluorine atom in place of iodine.

Uniqueness

Methyl 1-ethyl-3-iodopyrazole-4-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions, making it a valuable intermediate for specific synthetic applications.

Properties

IUPAC Name

methyl 1-ethyl-3-iodopyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2O2/c1-3-10-4-5(6(8)9-10)7(11)12-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHSMXUMNYADRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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